4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
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Description
4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Radical Dimerization Methods
A method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite has been developed. This method is efficient for dimerizing benzoselenoamides into 1,2,4-selenadiazoles at room temperature, offering excellent yields in a short time (Chauhan et al., 2018).
Antimicrobial and Larvicidal Properties
Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were synthesized, demonstrating significant growth inhibition against bacterial and fungal pathogens. These derivatives also showed potency in mosquito larvicidal activity (Kumara et al., 2015).
Synthesis of Thiadiazolotriazin-4-ones and Their Biological Properties
A series of 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones exhibited moderate mosquito-larvicidal and antibacterial activities. Among these, compound (5f) showed high larvicidal activity against a malaria vector, while compounds (5i) and (5m) exhibited broad-spectrum antibacterial activity (Castelino et al., 2014).
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates are useful for synthetic organic chemistry. Nucleophilic substitutions and radical reactions can be applied to modify the benzene ring, offering diverse synthetic pathways (Jasch et al., 2012).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, including 5 4-carboxypyrazolo-3-tert-butylcarboxamide, were synthesized and screened as potential inhibitors of photosynthetic electron transport. Some compounds showed inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini et al., 2005).
Synthesis of 1,3,4-Thiadiazoles with tert-Butyl Hypochlorite
A method for synthesizing 2-alkyl-5-aryl- and 2,5-diaryl-1,3,4-thiadiazoles using tert-butyl hypochlorite was developed, involving the oxidation of thioamides (Demchuk et al., 1989).
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10(20)9-13-17-15(22-19-13)18-14(21)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRFIAHDITPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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